5-氨基-3-溴吡啶-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

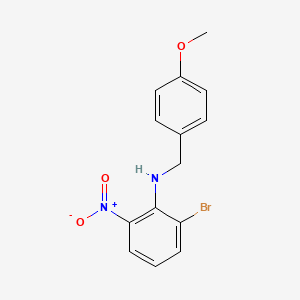

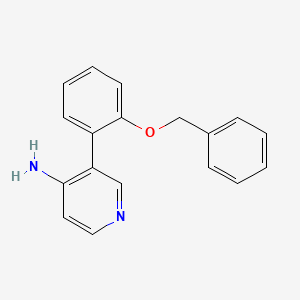

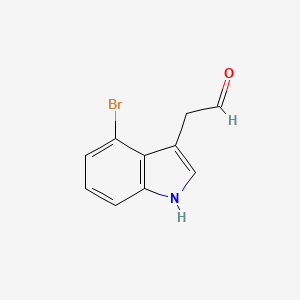

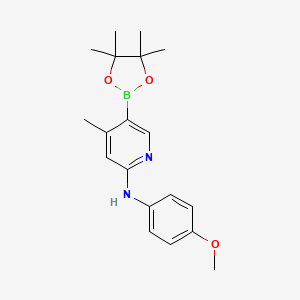

5-Amino-3-bromopyridine-2-thiol is a chemical compound with the empirical formula C5H5BrN2S . It is a member of the pyridine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 5-Amino-3-bromopyridine-2-thiol can be represented by the SMILES stringSc1ccc(Br)cn1 . This indicates that the molecule contains a sulfur atom (S) bonded to a pyridine ring, which also contains a bromine atom (Br). Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The introduction of various bio-relevant functional groups to pyridine has been achieved through several methodologies .科学研究应用

反应性和合成应用

硫醇及其衍生物以其反应性和在合成复杂分子中的潜力而闻名。对1,2,4-三唑-3-硫酮衍生物的反应性进行的文献综述突显了具有开放硫基团的化合物的重要性,指出它们具有较高的抗氧化和抗自由基活性。这些化合物,包括5-氨基-3-溴吡啶-2-硫醇,可以与生物氨基酸(如半胱氨酸)进行比较,后者也含有一个自由SH基团,强调了它们在生物化学过程和合成应用中的潜力(Kaplaushenko, 2019)。

官能化和药物传递

基于硫醇的化学在设计和合成多功能材料方面起着关键作用,特别是对于专门的药物传递系统。二硫键和硫醇化学已被用于创建当代的大分子设计,展示了硫醇基化学在生物治疗和药物传递中的多样性和潜力(Kgesa et al., 2015)。

组织工程应用

硫醇化聚合物水凝胶已成为组织工程应用中一种有前途的材料,表现出优异的生物相容性,并支持细胞增殖和分化。这些材料是通过对天然聚合物进行硫醇化合成的,表明硫基团在开发用于组织再生的支架中的关键作用(Gajendiran et al., 2018)。

抗氧化活性和药理效应

植物中的低分子量(LMW)硫醇,包括类似于5-氨基-3-溴吡啶-2-硫醇的化合物,参与维持细胞氧化还原平衡并应对应激因子。这些LMW硫醇,如谷胱甘肽及其衍生物,对植物代谢至关重要,并为其潜在的药理应用提供了见解(Pivato et al., 2014)。

作用机制

Biochemical Pathways

The specific biochemical pathways affected by 5-Amino-3-bromopyridine-2-thiol are currently unknown . Pyridine derivatives are known to participate in a variety of biochemical processes, but further studies are needed to elucidate the specific pathways influenced by this compound.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Amino-3-bromopyridine-2-thiol is currently unavailable

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-3-bromopyridine-2-thiol . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.

属性

IUPAC Name |

5-amino-3-bromo-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCNYBYZKJSRLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromopyridine-2-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)